3-Difluoromethoxy-5-methoxybenzaldehyde

Description

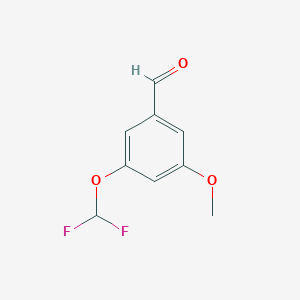

3-Difluoromethoxy-5-methoxybenzaldehyde is a benzaldehyde derivative featuring two substituents: a difluoromethoxy group (-OCF₂H) at position 3 and a methoxy group (-OCH₃) at position 5. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-(difluoromethoxy)-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-2-6(5-12)3-8(4-7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKJWNMVLJVCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-hydroxy-5-methoxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Difluoromethoxy-5-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy or difluoromethoxy groups.

Major Products Formed

Oxidation: 3-Difluoromethoxy-5-methoxybenzoic acid.

Reduction: 3-Difluoromethoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of benzaldehyde, including 3-difluoromethoxy-5-methoxybenzaldehyde, exhibit promising antiviral properties. For instance, compounds with similar structures have been investigated for their potential as inhibitors against the Lassa virus, which is responsible for Lassa fever. The introduction of difluoromethoxy groups has been shown to enhance the biological activity of these compounds, making them valuable candidates in antiviral drug development .

Anti-inflammatory Agents

Research has demonstrated that compounds containing difluoromethoxy groups can act as potent inhibitors of phosphodiesterase enzymes, which are targets for anti-inflammatory therapies. The structural modifications involving the difluoromethoxy group have been associated with improved metabolic stability and increased potency compared to their methoxy counterparts .

Organic Synthesis

Synthetic Intermediates

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. These transformations are essential in the development of novel pharmaceuticals and agrochemicals .

Late-stage Difluoromethylation

The compound is also utilized in late-stage difluoromethylation processes, which involve the selective introduction of difluoromethyl groups into larger biomolecules. This method enhances the pharmacological profiles of existing drugs by modulating their lipophilicity and bioavailability .

Material Science

Fluorinated Materials

The incorporation of difluoromethoxy groups into polymers and materials has been explored for their unique physical properties. These fluorinated materials exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and advanced composite materials .

Case Studies

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and methoxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects on enzyme activity .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Structure : Difluoromethoxy at position 4, methoxy at position 3.

- Synthesis : Reacts 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions .

- Comparison: The positional isomerism (3 vs. The 3,5-substitution in the target compound may enhance steric hindrance compared to the 3,4-substituted isomer.

2-Fluoro-5-methoxybenzaldehyde (, Item 14)

- Structure : Fluoro at position 2, methoxy at position 5.

- Key Properties :

- Molecular weight: ~154.13 g/mol (estimated).

- Substituent effects: The electron-withdrawing fluoro group at position 2 may reduce aldehyde reactivity compared to difluoromethoxy.

Substituent-Specific Comparisons

5-(Dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6)

- Structure : Dimethoxymethyl (-CH(OCH₃)₂) at position 5, fluoro at position 2.

- Key Properties :

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde ()

- Structure : Oxadiazole ring linked to a trifluoromethylphenyl group at position 3.

- This structural disparity may lead to divergent applications in drug design (e.g., kinase inhibition vs. prodrug synthesis) .

Biological Activity

3-Difluoromethoxy-5-methoxybenzaldehyde (CAS No. 1804886-83-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde core with two methoxy groups and difluoromethoxy substituents. The presence of fluorine enhances its lipophilicity and potential interaction with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer effects. In particular, it shows promise against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity in MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that the difluoromethoxy group enhances binding affinity to certain receptors, potentially modulating signaling pathways related to cell growth and survival.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For instance, modifications to the methoxy and difluoromethoxy groups have been shown to impact both potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Studies

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 25 | Anticancer |

| 4-Fluoro-3-methoxybenzaldehyde | 40 | Antimicrobial |

| 2-Methoxy-4-difluoromethylbenzaldehyde | >100 | Low activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Difluoromethoxy-5-methoxybenzaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or Ullmann-type coupling reactions. For instance, substituted benzaldehydes are often prepared using fluorinated reagents under controlled conditions. A typical approach involves reacting 3-hydroxy-5-methoxybenzaldehyde with a difluoromethylating agent (e.g., ClCFOCOEt) in the presence of a base like KCO in polar aprotic solvents (e.g., DMF) at 60–80°C. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is recommended . Alternative methods may utilize hexafluoropropan-2-ol as a solvent to enhance reaction efficiency, as seen in analogous fluorinated benzaldehyde syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for identifying substituent patterns. The difluoromethoxy group () shows distinct splitting in F NMR (e.g., doublets at ~-80 to -90 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm) and C-O (methoxy, ~1250 cm) provide functional group validation .

- X-ray Crystallography : For crystalline derivatives, SHELXL (via the SHELX suite) refines crystal structures, resolving bond angles and dihedral angles critical for conformational analysis .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store the compound in amber vials under inert gas (N or Ar) at –20°C to prevent oxidation of the aldehyde group. Use desiccants to minimize hydrolysis of the difluoromethoxy moiety. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with strong bases or reducing agents, which may degrade the compound .

Advanced Research Questions

Q. How does the presence of difluoromethoxy and methoxy groups influence the electronic properties and reactivity of the benzaldehyde core?

- Methodological Answer : The difluoromethoxy group () is electron-withdrawing due to the electronegativity of fluorine, reducing electron density at the aromatic ring and aldehyde group. This enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., Grignard reactions). In contrast, the methoxy group () is electron-donating, creating regioselective electronic effects. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactivity trends. Comparative studies with non-fluorinated analogs (e.g., 3-methoxy-5-methoxybenzaldehyde) reveal reduced nucleophilic substitution rates in fluorinated derivatives .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., NMR, HRMS, X-ray) to confirm structural assignments. For example, conflicting C NMR signals for the difluoromethoxy group can be resolved via DEPT-135 or HSQC experiments.

- Synthetic Reproducibility : Replicate reported procedures while controlling variables (e.g., solvent purity, reaction time).

- Computational Modeling : Compare experimental F NMR shifts with density functional theory (DFT)-predicted values to validate assignments. Discrepancies in melting points may arise from polymorphism, necessitating differential scanning calorimetry (DSC) analysis .

Q. How can researchers optimize crystallization conditions for X-ray structure determination of this compound?

- Methodological Answer :

- Solvent Screening : Use solvent diffusion (e.g., layering hexane over a DCM solution) or slow evaporation in low-polarity solvents (toluene, chloroform).

- Temperature Control : Gradual cooling from 40°C to 4°C promotes crystal nucleation.

- Additives : Introduce trace amounts of seed crystals or co-solvents (e.g., EtOH) to induce crystallization.

- Refinement : Employ SHELXL for high-resolution data, adjusting parameters like thermal displacement coefficients and hydrogen bonding constraints. Twinning or disorder in crystals may require using the TWIN/BASF commands in SHELX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.